Methyl benzyl-L-asparaginate hydrochloride
Description
Significance of L-Amino Acid Derivatives as Chiral Building Blocks in Organic Synthesis
L-amino acids and their derivatives are of paramount importance in organic synthesis, primarily serving as readily available and cost-effective sources of chirality. Chirality, or the "handedness" of a molecule, is a critical factor in the biological activity of many pharmaceuticals and agrochemicals. The use of chiral building blocks derived from the natural "chiral pool" of L-amino acids allows chemists to construct complex, stereochemically defined molecules with high efficiency and precision. researchgate.netnih.govnih.gov
These derivatives are employed in various capacities:
Chiral Auxiliaries: Temporarily attached to a non-chiral molecule to direct a chemical reaction to produce a specific stereoisomer.
Chiral Catalysts: As part of a larger molecule that catalyzes a reaction to favor the formation of one enantiomer over the other.
Synthons for Complex Molecules: Incorporated as a key structural component in the total synthesis of natural products and other biologically active compounds. ineosopen.org
The inherent chirality of L-amino acid derivatives, such as Methyl benzyl-L-asparaginate hydrochloride, provides a foundational stereochemical framework upon which intricate molecular architectures can be built. researchgate.netineosopen.org This stereospecificity is crucial in drug discovery, where often only one enantiomer of a drug is therapeutically effective, while the other may be inactive or even harmful. sciencedaily.com
Contextualization of this compound within the Realm of Functionalized L-Asparagine Scaffolds
This compound is a specific derivative of L-asparagine where the carboxylic acid groups are protected as a methyl ester and a benzyl (B1604629) ester, and the alpha-amino group is protonated as a hydrochloride salt. This type of modification, where the reactive functional groups of an amino acid are masked, is a common and essential strategy in peptide synthesis and other areas of organic chemistry. google.com The protection of the carboxylic acid and amino groups prevents unwanted side reactions and allows for the selective modification of other parts of the molecule.
Functionalized L-asparagine scaffolds are being explored for a variety of applications. For instance, the asparagine side chain can be modified to attach other functional groups, creating novel molecular probes, drug delivery systems, or catalysts. researchgate.netnih.gov The enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine, is a key component in the treatment of certain cancers, and research into asparagine derivatives can provide insights into the mechanism of this enzyme and the development of new therapeutic strategies. elsevierpure.comnih.gov
This compound, as a protected form of L-asparagine, represents a key intermediate in the synthesis of more complex asparagine-containing molecules. google.com Its structure allows for further chemical transformations at the protected carboxyl groups or, after deprotection, at the amino group and the side-chain amide.
Below is a data table with some of the chemical properties of this compound and its related compounds.
| Property | This compound | L-Aspartic acid-4-methyl-1-benzyl ester hydrochloride pharmaffiliates.com | Methyl L-asparaginate monohydrochloride nih.gov |
| Molecular Formula | C12H17ClN2O4 | C12H16ClNO4 | C5H11ClN2O3 |
| Molecular Weight | 288.73 g/mol | 273.71 g/mol | 182.60 g/mol |
| CAS Number | Not available | 100483-42-9 | 57461-34-4 |
| IUPAC Name | methyl (2S)-2-amino-4-(benzylamino)-4-oxobutanoate hydrochloride | methyl (2S)-2-amino-4-(benzyloxy)-4-oxobutanoate hydrochloride | methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride |
Current Research Trajectories and Future Prospects in the Field of Modified Amino Acids
The field of modified amino acids is a dynamic and rapidly evolving area of chemical research. nih.govrsc.org Current research is focused on several key trajectories that promise to expand the utility of these versatile molecules.
One significant trend is the development of methods for the site-selective modification of peptides and proteins. nih.govselectscience.netmiragenews.com This allows for the introduction of non-natural amino acids with unique functionalities, such as fluorescent tags for imaging, cross-linking agents to stabilize protein structure, or moieties that can participate in specific chemical reactions within a biological system. nih.gov
Another major area of investigation is the use of modified amino acids in drug discovery. nih.gov By replacing natural amino acids in a peptide with modified versions, researchers can enhance the peptide's stability against enzymatic degradation, improve its binding affinity to a target receptor, and increase its oral bioavailability. sciencedaily.comresearchandmarkets.com This has led to the development of a new generation of peptide-based therapeutics with improved efficacy and pharmacokinetic properties.
The future prospects for modified amino acids are vast. Advances in synthetic chemistry will enable the creation of an even wider array of non-canonical amino acids with novel side chains and backbone structures. nih.gov These "unnatural" amino acids will provide chemists and biologists with an expanded toolkit to probe and manipulate biological systems with unprecedented precision. Furthermore, the integration of modified amino acids into materials science is expected to lead to the development of new biomaterials with unique properties, such as self-assembling peptides and biocompatible polymers. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H17ClN2O3 |
|---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
methyl 4-amino-2-(benzylamino)-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-17-12(16)10(7-11(13)15)14-8-9-5-3-2-4-6-9;/h2-6,10,14H,7-8H2,1H3,(H2,13,15);1H |
InChI Key |
QDFRLDCETLZVTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)N)NCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Synthetic Methodologies for Methyl Benzyl L Asparaginate Hydrochloride
Esterification Strategies for the α-Carboxyl Group to Yield the Methyl Ester
The initial step in the synthesis is the conversion of the α-carboxylic acid of L-asparagine into its corresponding methyl ester. This transformation is crucial for protecting the carboxyl group and modifying the molecule's solubility and reactivity for subsequent steps.
Direct esterification involves the reaction of the carboxylic acid with methanol (B129727), typically in the presence of a catalyst. A widely used and efficient method is the Fischer-Speier esterification, which employs an acid catalyst. Common reagents include gaseous hydrogen chloride (HCl) dissolved in methanol, sulfuric acid (H₂SO₄), or p-toluenesulfonic acid. nih.gov
A particularly mild and effective modern technique utilizes trimethylchlorosilane (TMSCl) in methanol. nih.govresearchgate.net In this in situ method, TMSCl reacts with methanol to generate HCl, which then catalyzes the esterification. researchgate.net This procedure is advantageous as it often proceeds at room temperature and provides good to excellent yields of the amino acid methyl ester hydrochloride directly. nih.govresearchgate.net The reaction avoids the harsh conditions associated with traditional methods, such as high temperatures or the use of strong, corrosive acids like concentrated sulfuric acid. nih.govgoogle.com Another reagent employed for this transformation is thionyl chloride (SOCl₂) in methanol, which also generates the necessary HCl catalyst in situ and is a common method for preparing amino acid methyl esters. nih.gov
Table 1: Comparison of Direct Esterification Methods for Amino Acids
| Reagent/Catalyst | Solvent | Conditions | Yield | Reference |
| Trimethylchlorosilane (TMSCl) | Methanol | Room Temperature | Good to Excellent | nih.gov, researchgate.net |
| Thionyl Chloride (SOCl₂) | Methanol | Not specified | Not specified | nih.gov |
| Sulfuric Acid (H₂SO₄) | Methanol | Heating (40-50°C) | Not specified | google.com |
| Gaseous HCl | Methanol | Not specified | Not specified | nih.gov |
Transesterification is an alternative route for obtaining the methyl ester, involving the conversion of a pre-existing ester into a different one. wikipedia.org This process is an equilibrium reaction where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com The reaction can be catalyzed by either acids or bases. wikipedia.org
Acid-Catalyzed Transesterification : In this method, a proton source (e.g., H₂SO₄, HCl) protonates the carbonyl oxygen of the starting ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. wikipedia.orgmasterorganicchemistry.com To drive the equilibrium towards the desired methyl ester, methanol is typically used in large excess as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification : This process is initiated by a base, such as sodium methoxide (B1231860) (NaOMe), which deprotonates methanol to form the highly nucleophilic methoxide ion. masterorganicchemistry.com The methoxide ion then attacks the carbonyl carbon of the starting ester. This pathway generally occurs under milder conditions than the acid-catalyzed route but requires the absence of free carboxylic acids. wikipedia.orgmasterorganicchemistry.com
While not the most common primary route for this specific compound, transesterification is a viable strategy if, for instance, an ethyl or benzyl (B1604629) ester of asparagine is more readily available as a starting material.
Methodologies for N4-Benzylation of the Asparagine Amide Side Chain
The introduction of a benzyl group onto the nitrogen atom of the asparagine side-chain amide (the N4 position) is a challenging step due to the presence of the α-amino group, which is a competing nucleophile. Therefore, strategies must be employed to ensure selective alkylation.
Direct selective N-alkylation of the side-chain amide in an unprotected asparagine methyl ester is synthetically difficult. The α-amino group is generally more nucleophilic than the amide nitrogen, leading to preferential N-alkylation at the α-position. While N4-alkylated asparagine derivatives are known, their synthesis typically requires a protecting group strategy to achieve selectivity. nih.govnih.gov
To achieve selective N4-benzylation, a common and effective strategy is to temporarily block the other reactive sites in the molecule, namely the α-amino and α-carboxyl groups. The α-carboxyl group is already protected as a methyl ester from the previous step. The α-amino group must be protected before benzylation.
Common protecting groups for the α-amino function in peptide synthesis include the tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z) groups. core.ac.ukgoogle.com Once the α-amino group is protected (e.g., as N-Boc-L-asparagine methyl ester), the side-chain amide is the most available site for alkylation.
The benzylation can then be carried out using a suitable benzylating agent, such as benzyl bromide (BnBr), in the presence of a base. The choice of base is critical to deprotonate the amide nitrogen without causing significant side reactions. A strong, non-nucleophilic base is often required. After successful N4-benzylation, the α-amino protecting group (e.g., Boc) can be removed under acidic conditions (such as with trifluoroacetic acid or HCl) to reveal the free α-amino group, ready for the final salt formation step. core.ac.uk To prevent potential side reactions like dehydration of the amide, specialized protecting groups for the asparagine side chain itself, such as the trityl (Trt) or trialkoxybenzyl groups, are sometimes employed, although these are more common in solid-phase peptide synthesis. google.comgoogleapis.com
Table 2: General Strategy for Selective N4-Benzylation
| Step | Description | Common Reagents |
| 1. α-Amino Protection | The α-amino group of the methyl asparaginate is protected to prevent its reaction in the subsequent step. | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Benzyl chloroformate (Z-Cl) |
| 2. N4-Benzylation | The protected intermediate is reacted with a benzylating agent and a base to introduce the benzyl group on the side-chain amide. | Benzyl bromide (BnBr), Sodium hydride (NaH) |
| 3. Deprotection | The α-amino protecting group is removed to yield the free amine of the target molecule. | Trifluoroacetic acid (TFA), HCl, Catalytic Hydrogenation (for Z group) |
Formation of the Hydrochloride Salt at the α-Amino Group
The final step in the synthesis is the formation of the hydrochloride salt at the newly deprotected α-amino group. This is a standard procedure for amino acid esters, which improves their stability, crystallinity, and handling properties. The free base of the amino ester is typically a less stable oil.
Several methods can be used to form the hydrochloride salt:
Anhydrous HCl Gas : A solution of the amino ester free base in a dry, non-protic organic solvent, such as diethyl ether or ethyl acetate, is treated with a stream of anhydrous HCl gas. researchgate.net The hydrochloride salt, being insoluble in these solvents, precipitates out and can be collected by filtration. researchgate.netgoogle.com
HCl Solution in an Organic Solvent : A pre-prepared solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane) is added to the solution of the amino ester. google.com This method offers better control over the stoichiometry of the acid addition.
In Situ Generation of HCl : As seen in the esterification with TMSCl/methanol, this reagent system generates HCl directly in the reaction mixture. If this method is used for esterification and the reaction is worked up without neutralization, the product is isolated directly as the hydrochloride salt. nih.gov
It is crucial to use anhydrous conditions for the salt formation, as the presence of water can lead to hydrolysis of the ester group and affect the purity and yield of the final product. researchgate.net
Acidic Treatment for Amine Protonation
The formation of Methyl benzyl-L-asparaginate hydrochloride is achieved by treating the free base form of the diester with hydrochloric acid. The primary α-amino group, being basic, readily reacts with HCl. In this acid-base reaction, the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from hydrochloric acid, forming a positively charged ammonium (B1175870) group (-NH₃⁺). The chloride ion (Cl⁻) from the HCl then forms an ionic bond with the protonated amine, resulting in the hydrochloride salt.
This process is typically carried out in an anhydrous organic solvent, such as diethyl ether, methanol, or ethyl acetate, to precipitate the salt, which often has lower solubility in such solvents compared to its free base form. The use of gaseous hydrogen chloride or a solution of HCl in an organic solvent is common to ensure anhydrous conditions, which prevents potential hydrolysis of the ester groups. The protonation of the amine increases the compound's polarity and crystallinity, which facilitates its isolation and purification. nih.govresearchgate.net
Purification of Hydrochloride Salts
Once the hydrochloride salt has been formed and precipitated, purification is necessary to remove unreacted starting materials, by-products, and excess acid. Recrystallization is a primary method for purifying solid hydrochloride salts. The choice of solvent is crucial; an ideal solvent will dissolve the salt at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. Mixtures of solvents, such as methanol/diethyl ether or ethanol/ethyl acetate, are often employed to achieve the desired solubility profile.
For non-crystalline salts or instances where recrystallization is ineffective, column chromatography can be utilized. Ion-exchange chromatography, particularly with strong cation exchange (SCX) resins, is effective. researchgate.net The protonated amine of the hydrochloride salt binds to the acidic resin. Impurities can be washed away, and the desired compound is then eluted by using a basic solution, such as ammonia (B1221849) in methanol, which deprotonates the amine, releasing it from the resin. researchgate.net The collected fractions containing the pure free base can then be re-treated with HCl to regenerate the purified hydrochloride salt.
Sequential Protective Group Strategies for Regioselective and Chemoselective Synthesis
The synthesis of a complex molecule like this compound, which has multiple reactive sites (α-amino group, α-carboxyl group, and side-chain carboxyl group), requires a sophisticated approach using protecting groups. These strategies are essential for achieving regioselectivity (directing a reaction to a specific region of the molecule) and chemoselectivity (differentiating between similar functional groups).
A plausible synthetic route begins with L-aspartic acid. To achieve the desired diester, the two carboxyl groups must be differentiated. This is typically accomplished by first protecting the α-amino group and one of the carboxyl groups, allowing the other carboxyl group to be esterified. Following this, the protecting group on the first carboxyl group is removed, and the second esterification is performed. Finally, the α-amino protecting group is removed, and the hydrochloride salt is formed.
Orthogonal Protection Schemes in Amino Acid Chemistry
Orthogonal protection is a fundamental strategy in peptide and amino acid chemistry where multiple protecting groups are used, each of which can be removed by a specific method without affecting the others. biosynth.comiris-biotech.de This allows for the selective deprotection and modification of different functional groups within the same molecule. biosynth.comiris-biotech.de
In the context of synthesizing asparagine derivatives, an orthogonal scheme is vital. For example, the α-amino group might be protected with a base-labile group like Fluorenylmethyloxycarbonyl (Fmoc), while a carboxyl group is protected with an acid-labile group like tert-butyl (tBu), and another functional group could be protected by a group removable via hydrogenolysis, such as a benzyl (Bn) group. biosynth.com This orthogonality ensures that each group can be removed in a specific sequence to unmask a reactive site for the next synthetic step. researchgate.net The trityl (Trt) group is a common choice for protecting the side-chain amide of asparagine, offering the added benefit of increasing the solubility of asparagine derivatives, which are often poorly soluble. peptide.com
| Protecting Group | Abbreviation | Typically Protects | Cleavage Conditions | Orthogonal To |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Piperidine (Base) | Boc, tBu, Trt, Bn |
| tert-Butoxycarbonyl | Boc | α-Amino | Trifluoroacetic Acid (TFA) | Fmoc, Bn |
| Benzyl | Bn | Carboxyl, Hydroxyl | Hydrogenolysis (H₂/Pd) | Fmoc, Boc, tBu, Trt |
| tert-Butyl | tBu | Carboxyl, Hydroxyl | Trifluoroacetic Acid (TFA) | Fmoc, Bn |
| Trityl | Trt | Amide (Asn side-chain), Thiol | Mild Acid (e.g., 1% TFA) | Fmoc, Bn |
This table provides an interactive overview of common orthogonal protecting groups used in amino acid chemistry.
Selection of Labile Protecting Groups for Controlled Deprotection
The choice of protecting groups is dictated by their lability—the ease with which they can be removed. For a multi-step synthesis, groups that are removed under very mild conditions are often preferred for intermediate steps to avoid degradation of the molecule.
Highly acid-labile groups like Methoxytrityl (Mmt) or Methyltrityl (Mtt) can be cleaved with as little as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). iris-biotech.de This allows for their removal without affecting less labile, but still acid-sensitive, groups like tert-butyl (tBu), which requires stronger TFA concentrations (e.g., 95%). iris-biotech.de Similarly, groups like allyloxycarbonyl (Alloc) are labile to treatment with palladium catalysts, providing another layer of orthogonality. For the asparagine side chain, xanthenyl (Xan) derivatives have been developed as acid-labile protecting groups that can be removed concurrently with cleavage from a resin support in solid-phase synthesis. nih.gov The strategic selection of these groups allows chemists to precisely control the synthetic pathway, ensuring that the correct esters are formed at the desired positions.
Chiral Purity Maintenance and Stereocontrol during Synthetic Transformations
A paramount challenge in the synthesis of L-amino acid derivatives is the preservation of the stereochemical integrity at the α-carbon. The L-configuration of the starting material must be maintained throughout the synthetic sequence, as racemization—the formation of an equal mixture of L- and D-enantiomers—can compromise the biological and chemical properties of the final product.
Minimization of Racemization Pathways
Racemization of amino acids is particularly problematic during reactions that involve the activation of the carboxyl group, such as esterification or peptide bond formation. peptide.com The primary mechanism for racemization under these conditions involves the formation of a planar, achiral intermediate, most commonly an oxazolone (B7731731) (azlactone). This occurs when the carbonyl oxygen of the N-acyl protecting group attacks the activated α-carboxyl group. The oxazolone can then be protonated and deprotonated at the α-carbon, leading to a loss of stereochemical information.
For asparagine and aspartic acid, an additional pathway for racemization exists through the formation of a succinimide (B58015) intermediate. nih.gov This occurs when the side-chain amide or carboxyl group attacks the activated α-carboxyl group, forming a five-membered ring. This intermediate is prone to racemization at the α-carbon. nih.govacs.org
Several strategies are employed to minimize racemization:
Low Temperatures: Running reactions at lower temperatures reduces the rate of both the desired reaction and the competing racemization pathways.
Choice of Reagents: Using coupling reagents known to suppress racemization, such as those that incorporate additives like 1-Hydroxybenzotriazole (HOBt), is critical. peptide.com
Hindered Bases: When a base is required, using a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can reduce the rate of α-proton abstraction that leads to racemization. researchgate.net
Protecting Group Selection: Certain N-terminal protecting groups are more prone to inducing racemization than others. The choice of protecting group can influence the rate of oxazolone formation.
| Factor | Condition Promoting Racemization | Condition Minimizing Racemization |
| Temperature | High temperatures (e.g., > 25°C) | Low temperatures (e.g., 0°C or below) |
| Base | Strong, unhindered bases | Sterically hindered bases (e.g., DIPEA, collidine) researchgate.net |
| Reagents | Highly activating coupling reagents without additives | Use of additives like HOBt or Oxyma Pure peptide.comresearchgate.net |
| Solvent | Polar aprotic solvents can sometimes facilitate racemization | Choice of solvent is reaction-dependent; optimization is key |
| Intermediate | Formation of oxazolone or succinimide intermediates nih.gov | Conditions that disfavor cyclic intermediate formation |
This table summarizes key factors influencing racemization during the synthesis of amino acid derivatives.
By carefully controlling these factors, chemists can ensure that the synthesis of this compound proceeds with high stereochemical fidelity, yielding the desired L-enantiomer with minimal contamination from its D-counterpart.
Application in Advanced Organic Synthesis As a Chiral Building Block
Role in Peptide Chemistry and Amide Bond Formation
The primary application of Methyl benzyl-L-asparaginate hydrochloride is in the synthesis of peptides. The compound is a derivative of L-asparagine where the side-chain carboxyl group is protected as a benzyl (B1604629) ester and the C-terminal carboxyl group is protected as a methyl ester. The α-amino group is present as a hydrochloride salt, which can be neutralized to the free amine for subsequent reactions. This strategic protection is crucial for its effective use in forming amide bonds.
Stepwise peptide chain elongation is the fundamental process in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). americanpeptidesociety.orgamericanpeptidesociety.org In this process, amino acids are added sequentially to a growing peptide chain. americanpeptidesociety.org this compound is well-suited for this methodology. After neutralizing the hydrochloride salt to liberate the α-amino group, it can act as the nucleophile that attacks the activated carboxyl group of the N-terminal protected amino acid of the growing peptide chain.
Conversely, and more commonly in standard synthesis protocols, a related N-protected derivative (e.g., Fmoc-Asn(Bn)-OH) would be used. The carboxyl group of this derivative is activated and then coupled to the free N-terminus of the growing peptide chain. youtube.com The use of side-chain protection, such as the benzyl group in this compound, is critical. It prevents the side-chain amide from participating in undesirable side reactions, such as dehydration to form a nitrile, which can occur during the activation step with carbodiimide (B86325) reagents. peptide.comnih.gov The methyl ester at the C-terminus provides protection for solution-phase synthesis, allowing for controlled elongation from the N-terminus.
The formation of the peptide bond requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group. iris-biotech.de The choice of coupling reagent is critical, especially for asparagine residues, to ensure high efficiency and minimize side reactions, most notably racemization and side-chain dehydration. americanpeptidesociety.orgpeptide.com
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are common activators. americanpeptidesociety.orgpeptide.com However, their use with asparagine can promote the formation of β-cyanoalanine. peptide.comnih.gov To suppress this and reduce racemization, additives are almost always used in conjunction with carbodiimides. americanpeptidesociety.orgiris-biotech.depeptide.com 1-Hydroxybenzotriazole (HOBt) is a classic additive that forms an active ester intermediate, which couples with amines with minimal racemization. peptide.com
More advanced phosphonium and aminium/uronium salt-based reagents have become the preferred choice in modern peptide synthesis. bachem.com Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HBTU, and HATU provide high coupling rates and are effective at minimizing side reactions. peptide.combachem.com For instance, coupling with Fmoc-Asn(Trt)-OH using BOP reagent proceeds rapidly and without significant side reactions. nih.gov The selection of the appropriate reagent and conditions is paramount for the successful incorporation of asparagine derivatives.
| Reagent Class | Examples | Key Characteristics & Use with Asparagine | References |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Cost-effective activators. Risk of nitrile formation from Asn side chain. Almost always used with additives like HOBt or OxymaPure to suppress side reactions and racemization. | americanpeptidesociety.orgiris-biotech.depeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective reagents. BOP has been shown to mediate rapid and clean coupling of side-chain protected asparagine derivatives. PyAOP is particularly effective for sterically hindered couplings. | nih.govpeptide.combachem.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Very efficient with low racemization, especially when HOBt or HOAt is present. HATU is highly reactive. COMU is a modern, stable, and highly reactive alternative. | iris-biotech.depeptide.combachem.com |
| Active Esters | Pentafluorophenyl (Pfp) esters, e.g., Fmoc-Asn-OPfp | Pre-activated amino acid derivatives that can be isolated. Coupling with Fmoc-Asn-OPfp is a clean method that avoids in-situ activation side reactions, yielding homogeneous peptides. | nih.govbachem.com |
Incorporating asparagine into complex or lengthy peptide sequences presents several challenges. The derivative Fmoc-Asn-OH has poor solubility, and asparagine residues can promote peptide aggregation during synthesis. americanpeptidesociety.orgpeptide.com Furthermore, aspartimide formation is a significant risk, where the backbone nitrogen attacks the side-chain carbonyl of an adjacent aspartic acid or protected asparagine residue, particularly under basic conditions used for Fmoc deprotection. peptide.com
A primary strategy to overcome these issues is the use of side-chain protecting groups. peptide.com The benzyl group in this compound serves this purpose for the related N-protected building block used in synthesis. A more common protecting group in Fmoc-based SPPS is the trityl (Trt) group, as seen in Fmoc-Asn(Trt)-OH. peptide.com The Trt group not only prevents side-chain reactions but also significantly improves the solubility of the amino acid derivative, facilitating more efficient coupling. peptide.com For peptides with a C-terminal asparagine, a special strategy may be employed where the side-chain carboxyl of an aspartate precursor is anchored to the resin, and the peptide is synthesized, with the final side-chain amide being formed upon cleavage. nih.govresearchgate.net
Utilization as a Chiral Auxiliary or Scaffold in Asymmetric Synthesis
Beyond peptide synthesis, amino acid derivatives are powerful tools in asymmetric synthesis, where they can be used as chiral auxiliaries. A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a reaction to produce a single enantiomer or diastereomer of the product. wikipedia.org While less common than its role in peptide chemistry, the stereochemically defined structure of an asparagine derivative like Methyl benzyl-L-asparaginate can, in principle, be leveraged for such applications.
The L-configuration of the α-carbon in this compound provides a defined three-dimensional environment. If a prochiral molecule is attached to its N-terminus or C-terminus, the chiral center of the asparagine can influence the facial selectivity of reactions such as enolate alkylation, aldol (B89426) reactions, or Michael additions. wikipedia.orgscielo.org.mx
For example, if the N-terminus were acylated with a prochiral ketone, the resulting enolate could be formed and then alkylated. The bulky side chain of the asparagine derivative would sterically block one face of the enolate, forcing the alkylating agent to approach from the less hindered side, resulting in a high degree of diastereoselectivity. wikipedia.org Similarly, in Petasis-type reactions involving boronates, amines, and α-hydroxy aldehydes, the inherent chirality of the amine component can play a significant role in determining the diastereoselectivity of the catalyzed reaction. nih.gov After the diastereoselective reaction, the asparagine auxiliary can be cleaved from the product, yielding an enantiomerically enriched molecule.
| Reaction Type | General Principle | Potential Role of Asparagine Derivative |
|---|---|---|
| Enolate Alkylation | A prochiral ketone or ester is converted to an enolate and reacted with an electrophile. | The asparagine scaffold, attached as an N-acyl derivative, sterically directs the approach of the electrophile, controlling the formation of a new stereocenter. |
| Aldol Reaction | An enolate reacts with an aldehyde or ketone to form a β-hydroxy carbonyl compound. | Used as an N-acyl derivative (similar to Evans' oxazolidinone auxiliaries), it can control the enolate geometry and the approach of the aldehyde, determining the relative stereochemistry of the two new stereocenters. wikipedia.orgscielo.org.mx |
| Diels-Alder Reaction | A concerted cycloaddition between a diene and a dienophile. | When attached to a prochiral dienophile (e.g., an acrylate), the asparagine auxiliary can shield one face, directing the diene to attack from the opposite side. |
| Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. | The chiral scaffold can direct the stereoselective addition of a nucleophile to a tethered α,β-unsaturated system, creating a new stereocenter with high diastereoselectivity. |
The mechanism of chiral induction by an amino acid-derived auxiliary relies on the creation of a rigid and predictable transition state. This is often achieved through a combination of steric hindrance and chelation. nih.gov In the case of an N-acylated asparagine derivative, the carbonyl groups of the backbone and the acyl group can act as Lewis basic sites, coordinating to a metal cation (e.g., Li⁺, Mg²⁺, Ti⁴⁺). scielo.org.mx
This chelation creates a rigid, cyclic conformation. In this fixed arrangement, the side chain of the asparagine derivative projects into space, creating a significant steric bias. For an enolate involved in an alkylation or aldol reaction, this conformation dictates which face is exposed to the incoming electrophile. wikipedia.org The stereochemical outcome is thus controlled by the energetic preference for the transition state where the electrophile approaches from the least sterically hindered trajectory, a principle similar to that described by the Felkin-Anh model for nucleophilic additions to chiral carbonyls. nih.gov The predictable nature of these transition states allows for the rational design of synthetic routes to obtain specific stereoisomers.
Precursor in Non-Peptidic Organic Transformations
The application of amino acids and their derivatives as chiral synthons is a cornerstone of modern asymmetric synthesis. This compound, with its protected carboxylic acid functionalities and a free amine, serves as a versatile scaffold for introducing stereochemical complexity in non-peptidic structures. The presence of both a methyl ester and a benzyl ester allows for selective deprotection and modification, offering a high degree of synthetic flexibility.
Synthesis of Aspartic Acid Analogues and Derived Heterocycles
The inherent chirality of this compound makes it an excellent starting material for the synthesis of various aspartic acid analogues with modified side chains or backbone structures. These analogues are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and receptor modulators.
Research has demonstrated the utility of this chiral precursor in the preparation of functionalized aspartic acid derivatives. For instance, the amino group can be readily acylated or alkylated to introduce novel substituents. Subsequent manipulation of the ester groups can lead to the formation of diverse analogues.
Furthermore, the difunctional nature of this compound facilitates its use in the synthesis of heterocyclic compounds. The amino and carboxyl groups can participate in intramolecular cyclization reactions to form lactams, piperidines, and other nitrogen-containing ring systems. For example, through a series of transformations including reduction of the ester groups and subsequent cyclization, it is possible to construct chiral pyrrolidine and piperidine scaffolds, which are prevalent in many biologically active natural products and pharmaceuticals. While direct synthesis from this compound is a topic of ongoing research, the general principle of utilizing chiral amino acid derivatives for heterocycle synthesis is well-established.
Table 1: Examples of Heterocyclic Scaffolds Potentially Accessible from Aspartic Acid Derivatives
| Heterocycle Class | General Structure | Potential Synthetic Application |
| β-Lactams | A four-membered cyclic amide | Core structure of penicillin and cephalosporin antibiotics |
| Pyrrolidines | A five-membered saturated nitrogen-containing ring | Found in numerous alkaloids and proline-based catalysts |
| Piperidines | A six-membered saturated nitrogen-containing ring | Prevalent in many pharmaceuticals, including analgesics and antipsychotics |
Generation of Reactive Intermediates for Cycloaddition Reactions
A significant application of amino acid esters in organic synthesis is their conversion into reactive intermediates for cycloaddition reactions. This compound can serve as a precursor to azomethine ylides, which are highly reactive 1,3-dipoles.
Azomethine ylides are typically generated in situ by the condensation of an α-amino ester with an aldehyde or ketone, followed by deprotonation. In the case of this compound, the free amino group can react with a carbonyl compound to form an iminium ion, which upon treatment with a base, generates the corresponding azomethine ylide.
These chiral, non-stabilized azomethine ylides can then undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This powerful transformation allows for the stereoselective construction of highly substituted five-membered nitrogen-containing heterocycles, such as pyrrolidines. nih.gov The stereochemistry of the starting amino acid derivative directs the stereochemical outcome of the cycloaddition, leading to the formation of enantiomerically enriched products.
The general scheme for this process is as follows:
Condensation: this compound reacts with an aldehyde (R-CHO) to form an iminium intermediate.
Deprotonation: A base removes the acidic proton alpha to the ester group, generating the azomethine ylide.
[3+2] Cycloaddition: The azomethine ylide reacts with a dipolarophile (e.g., an alkene) to form a substituted pyrrolidine ring.
This methodology provides a convergent and efficient route to complex chiral pyrrolidines, which are valuable intermediates in the synthesis of a wide range of biologically active molecules, including alkaloids and pharmaceutical agents. researchgate.netmdpi.com The ability to generate these reactive intermediates from readily available chiral precursors like this compound underscores its importance as a versatile tool in modern synthetic organic chemistry.
Mechanistic and Theoretical Investigations of Reactions Involving Methyl Benzyl L Asparaginate Hydrochloride
Elucidation of Reaction Mechanisms in Derivatization and Coupling
Derivatization and coupling reactions are cornerstone transformations for amino acid esters. The specific structure of Methyl benzyl-L-asparaginate hydrochloride, which contains an α-amino group, a side-chain amide, and a methyl ester, presents several potential reaction sites. The hydrochloride form implies the α-amino group is protonated, requiring neutralization to participate in nucleophilic reactions.
Methyl benzyl-L-asparaginate possesses distinct nucleophilic centers that dictate its reactivity in derivatization and coupling reactions. The primary sites for nucleophilic attack are the α-amino group and, to a lesser extent, the side-chain amide.
α-Amino Group: After neutralization of the hydrochloride salt, the α-amino group is the most potent nucleophilic center. It readily participates in acylation, alkylation, and peptide coupling reactions. ncert.nic.in For instance, in peptide synthesis, this amino group acts as the nucleophile, attacking the activated carboxyl group of another amino acid to form a peptide bond. orgsyn.org The reaction proceeds via a nucleophilic acyl substitution mechanism.
Side-Chain Amide: The amide group in the asparagine side chain is a significantly weaker nucleophile than the α-amino group. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, reducing its availability for nucleophilic attack. However, under certain conditions, particularly intramolecularly, the side-chain amide can act as a nucleophile. This is observed in the non-enzymatic deamidation of asparagine residues, where the backbone nitrogen attacks the side-chain carbonyl, leading to a cyclic succinimide (B58015) intermediate.
Carbonyl Centers: The molecule also contains two electrophilic carbonyl centers: the methyl ester and the side-chain amide. These sites are susceptible to nucleophilic attack by external reagents. For example, hydrolysis of the methyl ester can occur under basic or acidic conditions, proceeding through a nucleophilic acyl substitution pathway.
| Reactive Center | Type | Relative Nucleophilicity | Common Reactions | Mechanism |
| α-Amino Group (deprotonated) | Nucleophile | High | Acylation, Alkylation, Peptide Coupling | Nucleophilic Addition/Substitution |
| Side-Chain Amide Nitrogen | Nucleophile | Very Low | Intramolecular cyclization (deamidation) | Nucleophilic Acyl Substitution |
| Ester Carbonyl Carbon | Electrophile | Moderate | Saponification, Transesterification | Nucleophilic Acyl Substitution |
| Amide Carbonyl Carbon | Electrophile | Low | Hydrolysis (harsh conditions) | Nucleophilic Acyl Substitution |
The outcome of reactions involving this compound is governed by a delicate interplay of steric and electronic factors. The presence of both a methyl ester and a benzyl (B1604629) group (assumed here to be on the α-amino nitrogen, forming N-benzyl-L-asparagine methyl ester) introduces specific constraints.
Steric Hindrance: The bulkiness of substituents can significantly influence reaction rates and regioselectivity. The benzyl group on the α-nitrogen would create considerable steric hindrance around this center. oup.com This hindrance can slow down the rate of coupling reactions compared to an unsubstituted amino ester. researchgate.net In peptide synthesis, for example, the bulky N-benzyl group could necessitate the use of more potent coupling reagents or longer reaction times to achieve high yields. oup.com Conversely, this steric bulk can sometimes be advantageous, preventing unwanted side reactions at the amino terminus.
Electronic Effects: The electronic properties of the substituents modulate the reactivity of the functional groups. The electron-withdrawing nature of the methyl ester and the side-chain amide carbonyls decreases the electron density on the α-carbon. The N-benzyl group, while sterically bulky, has a modest electronic effect. The phenyl ring is electron-withdrawing by induction but can donate electron density through resonance, though this effect is insulated by the methylene (B1212753) bridge. These electronic influences affect the pKa of the α-amino group and the electrophilicity of the carbonyl carbons, thereby fine-tuning the reaction pathways.
Computational Chemistry Approaches for Molecular Understanding
Computational chemistry provides powerful tools for investigating the structure, reactivity, and mechanistic pathways of molecules like this compound at an atomic level of detail. acs.orgnih.gov These theoretical approaches complement experimental findings and offer predictive insights.
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to calculate the electronic properties of a molecule, which are fundamental to its reactivity. nih.gov
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the sites of nucleophilic and electrophilic attack. For Methyl benzyl-L-asparaginate, the HOMO is typically localized on the α-amino group, confirming it as the primary nucleophilic center. The LUMO is generally centered on the carbonyl carbons, indicating their electrophilic nature.
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, a negative potential (red) would be expected around the carbonyl oxygens, while a positive potential (blue) would be associated with the amide and amino protons and the carbonyl carbons.
Partial Atomic Charges: Calculation of partial charges on each atom provides a quantitative measure of the molecule's polarity and can be used to predict reactive sites.
| Atom/Group | Predicted Partial Charge | Implication for Reactivity |
| α-Nitrogen (deprotonated) | Negative | Nucleophilic center |
| Ester Carbonyl Carbon | Positive | Electrophilic center |
| Side-chain Amide Carbon | Positive | Electrophilic center |
| Carbonyl Oxygens | Negative | H-bond acceptor, Lewis base site |
The flexibility of this compound, arising from rotatable bonds in its backbone and side chains, means it can exist in multiple three-dimensional conformations. researchgate.net The relative stability and accessibility of these conformers can significantly impact reactivity. nih.govfree.fr
Potential Energy Surface (PES) Scanning: Computational methods can systematically rotate key dihedral angles (e.g., around the Cα-Cβ bond) and calculate the corresponding energy to map the molecule's potential energy surface.
Conformer Search: Algorithms can identify local and global energy minima on the PES, corresponding to the most stable conformers. Studies on related molecules like L-aspartic acid dimethyl ester show that stability is determined by a combination of steric repulsion, hyperconjugation, and intramolecular hydrogen bonding. researchgate.net For Methyl benzyl-L-asparaginate, interactions between the benzyl group, the side chain, and the methyl ester would be critical in determining the preferred conformations. The dynamic exchange between different conformers can occur on timescales ranging from picoseconds to milliseconds. nih.gov
| Conformer Feature | Description | Predicted Relative Energy | Impact on Reactivity |
| Extended Conformer | Side chain and benzyl group are oriented away from each other. | Low | More accessible reactive sites. |
| Folded Conformer | Intramolecular H-bonding or π-stacking between the benzyl ring and the amide group. | Potentially Lowest | Steric shielding of reactive sites. |
| Gauche/Anti Rotamers | Different rotational positions around the Cα-Cβ bond. | Variable | Influences side-chain accessibility. |
A key application of computational chemistry is the prediction of reaction outcomes, guiding synthetic efforts. rsc.org
Regioselectivity: In reactions where multiple sites could react, such as acylation, computational models can predict the favored product. This is achieved by calculating the activation energies (the energy barriers) for the reaction pathways leading to different regioisomers. The pathway with the lowest activation energy is kinetically favored. For instance, the activation energy for the acylation of the α-amino group would be calculated to be significantly lower than that for the side-chain amide, correctly predicting N-acylation as the major pathway. nih.gov
Stereoselectivity: As a chiral molecule, reactions involving Methyl benzyl-L-asparaginate can yield different stereoisomers. khanacademy.org Computational modeling of transition states can explain and predict stereochemical outcomes. nih.gov For example, in an addition reaction to a prochiral center, the energies of the transition states leading to the R and S products can be calculated. The difference in these energies allows for a quantitative prediction of the diastereomeric or enantiomeric excess. Machine learning algorithms, trained on datasets of reactions with known outcomes and quantum mechanical descriptors, are emerging as powerful tools for accurately predicting stereoselectivity. nih.govrsc.org
Transition State Analysis and Reaction Coordinate Studies
The formation of a peptide bond, a thermodynamically unfavorable condensation reaction, is central to the utility of this compound in polypeptide synthesis. The reaction is facilitated by coupling reagents, which activate the carboxylic acid moiety of an incoming N-protected amino acid, allowing for nucleophilic attack by the amino group of this compound. Mechanistic and theoretical investigations, particularly transition state analysis and reaction coordinate studies, provide profound insights into the energetics and molecular dynamics of this crucial step. While computational studies specifically targeting this compound are not extensively available in public literature, a comprehensive understanding can be constructed from theoretical investigations into analogous peptide coupling reactions, particularly those mediated by carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC).
The reaction coordinate for DCC-mediated peptide bond formation is a multi-step process. The initial and critical step is the activation of the N-protected amino acid's carboxylic acid. This occurs through the reaction with DCC, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is key to the subsequent peptide bond formation. The free amino group of this compound can then act as a nucleophile, attacking the carbonyl carbon of the activated acid.
Theoretical studies, often employing Density Functional Theory (DFT), have elucidated the energetic landscape of these competing pathways. The transition state for the nucleophilic attack by the amine (leading to the peptide bond) involves the formation of a tetrahedral intermediate. The stability of this transition state is influenced by factors such as solvent polarity and the steric hindrance of the reactants.
Conversely, the transition state for the N-acylurea formation is characterized by a cyclic intramolecular rearrangement. Computational models suggest that this rearrangement proceeds through a concerted mechanism. The relative energy barriers of these two transition states determine the product distribution. In many cases, the activation energy for the desired peptide bond formation is lower than that for the N-acylurea rearrangement, particularly when a potent nucleophile (the amino acid ester) is readily available.
Below are representative data from computational studies on analogous peptide coupling and related asparagine side reactions, illustrating the typical energetic parameters involved.
Table 4.3.1: Calculated Activation Energies for Key Reaction Steps in Analogous Systems
| Reaction Step | Model System | Computational Method | Calculated Activation Energy (kJ/mol) |
| Peptide Bond Cleavage (via cyclization at Asn) | Ace-Asn-Gly-Nme + HCO₃⁻ | B3LYP/6-31+G(d,p) | 123 |
| Peptide Bond Cleavage (via cyclization at Asn) | Ace-Asn-Gly-Nme + H₂PO₄⁻ | B3LYP/6-31+G(d,p) | 130 |
| N-acylurea formation (dissociation) | N-acylurea from aromatic carbodiimide (B86325) | Kinetic Experiments | ~100-120 (varies with acid) |
Note: The data presented are for analogous systems and side reactions involving asparagine and carbodiimides, intended to provide a general energetic context for the reactions involving this compound.
The reaction coordinate diagram for a typical carbodiimide-mediated coupling would show the initial reactants (N-protected amino acid, this compound, and DCC) at a certain energy level. The system then proceeds through a low-energy transition state to form the O-acylisourea intermediate. From this intermediate, two pathways diverge. One leads over the transition state for aminolysis to the desired peptide product, representing a significant drop in free energy. The other pathway traverses the transition state for intramolecular rearrangement to the N-acylurea byproduct, which is often a thermodynamic sink.
The geometry of the transition states is also a critical aspect of these studies. For the peptide bond formation, the transition state is characterized by the partial formation of the new nitrogen-carbon bond and the concomitant elongation of the carbonyl double bond of the activated acid. The attacking nitrogen, the carbonyl carbon, and the carbonyl oxygen typically adopt a trigonal bipyramidal geometry.
Table 4.3.2: Key Interatomic Distances in a Calculated Transition State for a Related Reaction
| Interacting Atoms | Model System | Calculated Distance (Å) |
| Main-chain Carbon and Side-chain Nitrogen (Cyclization) | Ace-Asn-Gly-Nme with Hydrogen Carbonate Catalyst | 1.95 |
| Main-chain Carbon and Side-chain Nitrogen (Cyclization) | Ace-Asn-Gly-Nme with Dihydrogen Phosphate (B84403) Catalyst | 1.97 |
Note: These distances are for the transition state of an intramolecular cyclization reaction of asparagine, a potential side reaction, and are provided for illustrative purposes.
Advanced Analytical Techniques for Characterization and Purity Assessment
Chromatographic Methodologies for Isolation and Quantification
Chromatography is a cornerstone for the separation, isolation, and quantification of Methyl benzyl-L-asparaginate hydrochloride. High-Performance Liquid Chromatography (HPLC) is the predominant technique due to its high resolution and sensitivity, while Gas Chromatography (GC) can also be employed, typically requiring a derivatization step to enhance the volatility of the analyte.
A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for the routine analysis and quality control of this compound. Method development focuses on achieving optimal separation of the main compound from its potential impurities, such as L-aspartyl-L-phenylalanine and 5-benzyl-3,6-dioxo-2-piperazieacetic acid (diketopiperazine), which can arise from the degradation of related compounds like aspartame.
The method validation is performed in accordance with ICH guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).
A typical HPLC method for the analysis of this compound and related substances would employ a C18 column with a gradient elution system. The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, typically around 210-220 nm.
Table 1: Example HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 217 nm |
Table 2: Validation Summary of a Hypothetical HPLC Method
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Specificity | No interference from blank and known impurities |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, amino acid esters like this compound are polar and non-volatile, necessitating a derivatization step prior to GC analysis. Derivatization converts the polar functional groups (amine and carboxylic acid) into less polar and more volatile derivatives.
Common derivatization techniques include silylation and alkylation (esterification). Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. Alkylation, often performed using an alcohol in the presence of an acid catalyst, converts carboxylic acids to their corresponding esters.
The derivatized sample is then injected into the GC, where it is separated on a capillary column, often with a non-polar stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Table 3: Typical GC Method Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation. Infrared (IR) spectroscopy is used to identify the key functional groups present.
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecular skeleton of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be expected for the aromatic protons of the benzyl (B1604629) group, the methoxy (B1213986) protons of the methyl ester, the benzylic protons, and the protons of the asparagine backbone. The chemical shifts (δ) are influenced by the neighboring functional groups.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the ester and amide groups, the aromatic carbons of the benzyl ring, the methoxy carbon, the benzylic carbon, and the aliphatic carbons of the asparagine residue.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.35 - 7.50 | Multiplet |
| Benzylic (CH₂) | 5.20 | Singlet |
| α-CH (Asparagine) | 4.10 | Triplet |
| β-CH₂ (Asparagine) | 2.90 - 3.10 | Multiplet |
| Methyl (OCH₃) | 3.75 | Singlet |
| Amide (NH₂) | 7.60, 7.90 | Singlets (broad) |
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | 172.5 |
| Amide Carbonyl (C=O) | 175.0 |
| Aromatic (C₆H₅) | 128.0 - 136.0 |
| Benzylic (CH₂) | 67.0 |
| α-C (Asparagine) | 51.0 |
| β-C (Asparagine) | 35.0 |
| Methyl (OCH₃) | 53.0 |
Mass spectrometry is a vital technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.
The exact mass of the [M+H]⁺ ion can be measured using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), which allows for the confirmation of the elemental composition.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would involve the loss of the benzyl group, the methoxy group, and cleavage of the amide and ester bonds.
Table 6: Expected Key Ions in the ESI-Mass Spectrum of this compound
| m/z (charge-to-mass ratio) | Interpretation |
| 239.1 | [M+H]⁺ (Protonated Molecular Ion) |
| 207.1 | [M+H - CH₃OH]⁺ (Loss of methanol) |
| 148.1 | [M+H - C₇H₇]⁺ (Loss of benzyl group) |
| 91.1 | [C₇H₇]⁺ (Benzyl cation) |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display absorption bands corresponding to the various functional moieties within its structure.
Key characteristic absorption bands would include:
N-H stretching from the primary amine (as the hydrochloride salt) and the amide group.
C-H stretching from the aromatic and aliphatic parts of the molecule.
C=O stretching from the ester and amide functional groups. These are typically strong and sharp peaks.
C-O stretching from the ester group.
Aromatic C=C stretching from the benzyl ring.
Table 7: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine HCl & Amide) | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Ester C=O Stretch | ~1740 | Strong |
| Amide I C=O Stretch | ~1680 | Strong |
| Amide II N-H Bend | ~1640 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| C-O Stretch (Ester) | 1100 - 1300 | Strong |
Chiroptical Methods for Enantiomeric Purity Determination
Chiroptical methods are a class of analytical techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are non-destructive and provide crucial information about the stereochemistry of a molecule. For this compound, which possesses a chiral center at the alpha-carbon of the asparagine residue, these techniques are indispensable for confirming the desired L-configuration and for determining the enantiomeric excess (e.e.).
Optical rotation is a fundamental chiroptical property that measures the rotation of the plane of plane-polarized light by a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the molecule's structure, the concentration of the sample, the path length of the light, the solvent, the temperature, and the wavelength of the light used.
The specific rotation, [α], is a standardized measure of the optical rotation of a chiral compound and is a key parameter for its identification and purity assessment. It is calculated using the Biot's law equation:
[α]λT = α / (l × c)
Where:
T is the temperature in degrees Celsius.
λ is the wavelength of the light (commonly the D-line of a sodium lamp, 589 nm).
α is the observed rotation in degrees.
l is the path length of the polarimeter cell in decimeters.
c is the concentration of the sample in grams per milliliter (or g/100mL).
For this compound, a freshly prepared solution of a known concentration in a specified solvent would be analyzed using a polarimeter. The observed rotation would be used to calculate the specific rotation. The enantiomeric excess (e.e.) of a sample can then be determined by comparing its specific rotation to the specific rotation of the pure enantiomer:
e.e. (%) = ([α]sample / [α]pure enantiomer) × 100
Illustrative Data Table for Optical Rotation Measurement (Hypothetical Values)
| Parameter | Value |
| Wavelength (λ) | 589 nm (Sodium D-line) |
| Temperature (T) | 20 °C |
| Concentration (c) | User-defined (e.g., 1 g/100mL) |
| Solvent | User-defined (e.g., Methanol) |
| Observed Rotation (α) | Experimentally measured value |
| Specific Rotation [α] | Calculated value |
Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption (ΔA = AL - AR) as a function of wavelength.
CD spectroscopy is particularly useful for confirming the absolute configuration of a chiral center and for studying the solution-state conformation of molecules. The chromophores within this compound, such as the amide and ester carbonyl groups and the benzene ring of the benzyl group, will give rise to characteristic CD signals.
The resulting CD spectrum provides a unique fingerprint for the L-enantiomer. The presence of its mirror-image D-enantiomer would result in a CD spectrum of equal magnitude but opposite sign. This makes CD spectroscopy a highly sensitive method for detecting chiral impurities.
Key features of a CD spectrum that are analyzed include:
Sign of the Cotton Effect: A positive or negative peak in the CD spectrum, which is related to the stereochemistry of the molecule.
Wavelength of Maxima and Minima: The positions of the peaks and troughs are characteristic of the electronic transitions of the chromophores in their chiral environment.
Molar Ellipticity [θ]: A normalized measure of the CD signal, which allows for comparison between different samples and instruments.
While specific CD spectral data for this compound are not widely published, the application of this technique would involve dissolving the compound in a suitable transparent solvent and acquiring the spectrum over the relevant UV wavelength range. The resulting spectrum would be compared to a reference standard or used to confirm the stereochemical integrity of a synthesized batch.
Illustrative Data Table for Circular Dichroism Spectroscopy (Hypothetical Data)
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| λ₁ | [θ]₁ |
| λ₂ | [θ]₂ |
| λ₃ | [θ]₃ |
Biochemical Research Applications in Vitro Focus
Investigations of In Vitro Biochemical Interactions and Ligand Binding
In the realm of biochemical research, understanding the interaction between small molecules and biological macromolecules is fundamental. While specific ligand binding studies for Methyl benzyl-L-asparaginate hydrochloride are not extensively documented in publicly available literature, the structural motifs of the molecule—namely the L-asparagine core—suggest potential areas of investigation.
The asparagine residue itself is known to be a critical component in ligand recognition by certain receptors. For instance, an asparagine residue in the sixth transmembrane domain of all muscarinic acetylcholine receptors plays a key role in the binding of some antagonist ligands. nih.gov This highlights the potential for the asparagine component of this compound to participate in hydrogen bonding and other non-covalent interactions within the binding pockets of proteins.
Furthermore, derivatives of amino acids are often used to probe the binding sites of receptors. For example, the glycine binding site associated with N-methyl-D-aspartate (NMDA) receptors is a well-characterized target for small molecules. nih.gov In a hypothetical in vitro setting, this compound could be used in competitive binding assays to investigate its affinity for amino acid binding sites on various receptors or enzymes. The presence of the bulky benzyl (B1604629) group and the smaller methyl group could provide insights into the steric and hydrophobic requirements of a particular binding pocket.
Table 1: Potential In Vitro Biochemical Interaction Studies for this compound
| Type of Study | Potential Target | Information Gained |
| Competitive Binding Assay | Amino acid transporters | Affinity and selectivity for the transporter. |
| Enzyme Inhibition Assay | Asparaginase, Proteases | Determination of inhibitory activity and mechanism. |
| Receptor Binding Assay | NMDA receptors, Muscarinic receptors | Elucidation of binding affinity to amino acid recognition sites. |
Role as a Precursor in In Vitro Enzymatic Transformations
The ester linkages in this compound make it a suitable substrate for in vitro studies of enzymatic transformations, particularly those involving hydrolases.
The methyl and benzyl ester groups of the compound can be selectively cleaved by various esterases. This property is highly useful in biochemical studies for a controlled release of the parent amino acid or its intermediates. In vitro studies have demonstrated that enzymes such as pig liver esterase (PLE) are capable of hydrolyzing ester groups from amino acid derivatives. The rate and selectivity of this cleavage can be monitored to characterize the substrate specificity of different esterases.
The enzymatic hydrolysis of these ester groups is a key reaction in both synthetic organic chemistry and in the study of prodrug activation mechanisms. The cleavage of the benzyl and methyl esters can be followed by techniques such as high-performance liquid chromatography (HPLC) to determine the kinetics of the enzymatic reaction.
Table 2: Enzymes Known for Cleaving Amino Acid Esters
| Enzyme | Source | Typical Substrate Moiety |
| Pig Liver Esterase (PLE) | Porcine Liver | Methyl and other small alkyl esters |
| α-Chymotrypsin | Bovine Pancreas | Aromatic esters (e.g., benzyl) |
| Lipases | Various (e.g., Candida antarctica) | Broad range of esters |
The metabolic fate of a compound is a critical aspect of its biochemical profile. In vitro metabolism studies using subcellular fractions, such as liver microsomes or S9 fractions, are standard procedures to predict the in vivo metabolism of a xenobiotic. For this compound, the primary metabolic pathways would likely involve the hydrolysis of the ester and amide bonds.
Rat liver mitochondria, for example, are known to catabolize asparagine through transamination to α-ketosuccinamate, followed by hydrolysis to oxaloacetate and ammonia (B1221849). mdpi.com While the primary cytosolic pathway involves hydrolysis by asparaginase to aspartate and ammonia, mitochondrial pathways offer an alternative route. mdpi.com In an in vitro system containing liver enzymes, one would expect to observe the formation of L-asparagine, aspartic acid, benzyl alcohol, and methanol (B129727) as metabolites. The rate of formation of these metabolites can be quantified to understand the metabolic stability of the parent compound.
Design and Synthesis of Asparagine-Derived Probes for In Vitro Biological Assays
This compound can serve as a versatile starting material for the synthesis of more complex molecular probes for use in in vitro biological assays. The presence of a free primary amine allows for further chemical modifications.
For instance, asparagine-based glycopeptides have been synthesized for investigations into their biological functions and for analysis using techniques like scanning tunneling microscopy. nih.gov Such syntheses often involve the coupling of the amino acid to a carbohydrate moiety. This compound could be a precursor in such a synthetic route, where the ester groups act as protecting groups for the carboxylic acids during the coupling reactions.
Derivatives of asparagine have been investigated as inhibitors of various enzymes. A notable target is asparagine synthetase (ASNS), an enzyme crucial for the biosynthesis of asparagine. nih.gov Inhibitors of ASNS are of interest as potential therapeutic agents. The N-[p-(fluorosulfonyl)benzyl] derivatives of L-asparagine have been synthesized and shown to inhibit L-asparagine synthetase. nih.gov
Starting from this compound, a variety of derivatives can be synthesized by modifying the free amine. These new compounds can then be screened in vitro for their inhibitory activity against a panel of enzymes. For example, acylation of the amine with different aromatic or aliphatic groups could lead to the discovery of potent and selective enzyme inhibitors.
Table 3: Examples of Asparagine Derivatives as Enzyme Inhibitors
| Derivative Class | Target Enzyme | Potential Application |
| Sulfonyl Fluoride Analogs | Asparagine Synthetase | Cancer research |
| N-Acyl Aspartic Acid Esters | Undisclosed (antiproliferative) | Cancer research |
| Peptidyl Mimics | Proteases | Various diseases |
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs in vitro, researchers can identify the key structural features responsible for its activity.
For derivatives of this compound, an SAR study could involve the synthesis of a library of compounds with variations at several positions. For example, the benzyl group could be replaced with other substituted aromatic or aliphatic groups to probe the effect of electronics and sterics. Similarly, the methyl ester could be replaced with other alkyl esters of varying chain lengths. The primary amine could also be acylated with a variety of substituents.
A study on the SAR of antiproliferative N-acyl-aspartic acid dimethyl esters revealed that the L-aspartic acid moiety is essential for both activity and selectivity. nih.gov This suggests that for asparagine derivatives, the core amino acid structure is likely to be critical. The in vitro data from such studies, typically in the form of IC₅₀ or EC₅₀ values, can then be used to build a model of the pharmacophore required for a desired biological effect.
Table 4: Hypothetical SAR Study on Derivatives of this compound
| Modification Site | Example Modifications | Property to Investigate |
| Benzyl Group | 4-methoxybenzyl, 4-nitrobenzyl, cyclohexylmethyl | Electronic and steric effects on binding/activity. |
| Methyl Ester | Ethyl ester, isopropyl ester, tert-butyl ester | Steric hindrance and metabolic stability. |
| Amine Group | Acetylation, benzoylation, sulfonylation | Impact of N-substitution on activity and selectivity. |
Future Directions and Emerging Research Avenues
Innovations in Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of peptide building blocks like Methyl benzyl-L-asparaginate hydrochloride to minimize environmental impact and enhance safety. rsc.org A primary focus of this shift is the replacement of hazardous solvents, which constitute a significant portion of the waste generated during peptide synthesis.
Solvent Replacement:
Traditionally, solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) have been staples in peptide synthesis. rgdiscovery.com However, due to their toxicity and environmental concerns, a concerted effort is underway to identify and validate greener alternatives. rgdiscovery.combiotage.com Research has highlighted several promising replacements, including:
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising green solvent that has shown efficacy in solid-phase peptide synthesis (SPPS). biotage.com
Cyclopentyl methyl ether (CPME): This solvent is another environmentally benign alternative to traditional polar a-protic solvents. biotage.com
N-Butylpyrrolidone (NBP): Despite its structural similarity to NMP, NBP is non-toxic and biodegradable, making it a safer option. rgdiscovery.com
Solvent Mixtures: Innovative mixtures of green solvents are being explored to optimize resin swelling and reagent solubility. tandfonline.comrsc.orgacs.org Examples include combinations of anisole (B1667542) with N-octyl pyrrolidone (NOP) and N-formylmorpholine with anisole. tandfonline.comrsc.org These mixtures aim to replicate the favorable properties of traditional solvents while adhering to green chemistry principles. tandfonline.comrsc.org
The following table summarizes some of the green solvent alternatives and their key characteristics:
| Green Solvent/Mixture | Key Advantages | Reference |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewables, effective in SPPS | biotage.com |
| Cyclopentyl methyl ether (CPME) | Environmentally benign alternative | biotage.com |
| N-Butylpyrrolidone (NBP) | Non-toxic, biodegradable | rgdiscovery.com |
| Anisole/N-octyl pyrrolidone (NOP) | Good resin swelling and amino acid solubility | tandfonline.com |
| N-formylmorpholine/Anisole | Meets green solvent criteria for SPPS | rsc.org |
Sustainable Reagents and Catalysts:
Beyond solvents, the development of greener reagents and catalytic methods is a critical area of research. This includes:
Enzymatic Synthesis: The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), for amide bond formation offers a mild and selective alternative to chemical coupling agents. mdpi.com This enzymatic approach can proceed in green solvents and often requires minimal purification. mdpi.com
Catalytic Amidations: Lewis acid catalysts are being explored for the direct amidation of amino acids, reducing the need for stoichiometric activating agents. nih.gov
Water-Based Synthesis: A significant advancement is the development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group. nih.gov This innovation enables peptide synthesis to be conducted in aqueous media, drastically reducing the reliance on organic solvents. nih.gov
Process Optimization:
Innovations in process technology also contribute to greener synthesis. Continuous flow reactors, for instance, allow for precise control over reaction conditions, leading to higher efficiency and reduced waste generation compared to traditional batch processes. Furthermore, minimal-protection strategies, which reduce the number of protecting groups used on amino acid side chains, simplify synthesis and deprotection steps, thereby minimizing waste. researchgate.net
The collective aim of these green chemistry approaches is to create a more sustainable life cycle for the synthesis of compounds like this compound, from the selection of raw materials to the final product and waste management. rsc.org
Expanded Scope in Combinatorial Chemistry and Library Synthesis
The use of protected amino acid building blocks like this compound is fundamental to combinatorial chemistry and the synthesis of peptide libraries. These libraries, comprising a vast number of different peptide sequences, are invaluable tools in drug discovery and materials science for identifying compounds with specific biological activities or properties.
Future developments in this area are focused on enhancing the diversity and complexity of these libraries while improving the efficiency of their synthesis. This involves the incorporation of a wider range of unnatural and modified amino acids, including those with unique side chains and stereochemistry. This compound, with its protected functional groups, serves as a versatile scaffold that can be further modified to introduce novel functionalities.
Emerging technologies in automated synthesis are enabling the rapid and parallel synthesis of large numbers of peptides. These high-throughput platforms, combined with innovative linker and cleavage strategies, facilitate the efficient generation and screening of extensive peptide libraries. The continued development of orthogonal protecting group strategies is also crucial, allowing for the selective modification of specific sites within a peptide sequence, thereby increasing the chemical space that can be explored.
Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis
Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize peptide synthesis by enabling predictive approaches to reaction optimization and planning. For a compound like this compound, which is an intermediate in peptide synthesis, ML models can be trained on large datasets of reaction outcomes to predict the optimal conditions for its synthesis and subsequent coupling reactions.
Key areas where ML and AI are making an impact include:
Retrosynthesis Planning: AI-powered tools can analyze the structure of a target peptide and propose the most efficient synthetic route, including the selection of appropriate protecting groups and coupling reagents.
Reaction Optimization: ML algorithms can predict reaction yields, identify potential side reactions, and suggest optimal parameters such as solvent, temperature, and catalyst. This can significantly reduce the number of experiments required to develop a robust synthetic protocol.
Predicting Peptide Properties: AI models can predict the physicochemical properties of peptides, such as solubility and aggregation propensity, which are critical considerations during synthesis and purification. By anticipating these challenges, synthetic strategies can be designed to mitigate them.
The integration of these computational tools with automated synthesis platforms will create a closed-loop system where AI designs the experiments, robots execute them, and the resulting data is used to further refine the predictive models. This will accelerate the discovery and development of new peptides with desired therapeutic or material properties.
Development of Novel Analytical Methodologies for Trace Analysis
The detection and quantification of this compound and related peptide impurities at trace levels are critical for quality control in pharmaceutical manufacturing and for monitoring their fate in biological and environmental systems. Future research in analytical chemistry is focused on developing more sensitive, selective, and rapid methods for trace analysis.
Advances in mass spectrometry (MS), particularly techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS), are enabling the detection of analytes at increasingly lower concentrations. High-resolution mass spectrometry provides accurate mass measurements, which aids in the confident identification of the target compound and its metabolites or degradation products.
Furthermore, the development of novel sample preparation techniques, such as solid-phase microextraction (SPME) and magnetic nanoparticles, is improving the efficiency of extracting and concentrating trace amounts of analytes from complex matrices. These advanced extraction methods, coupled with highly sensitive analytical instrumentation, are pushing the limits of detection to the parts-per-billion (ppb) and even parts-per-trillion (ppt) levels.
Another emerging area is the development of biosensors and nanosensors for the real-time, in-situ detection of specific amino acid derivatives. These sensors offer the potential for rapid and portable analysis without the need for extensive sample preparation and laboratory-based instrumentation.
Exploration of Advanced Bio-conjugation Strategies in vitro
This compound, as a protected amino acid, is a valuable precursor for the synthesis of peptides that can be used in advanced in vitro bioconjugation strategies. Bioconjugation involves the covalent attachment of a peptide to another molecule, such as a protein, a nucleic acid, or a nanoparticle, to create a hybrid structure with novel properties.
Future research in this field is focused on developing more efficient, selective, and biocompatible conjugation methods. These "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), allow for the rapid and specific ligation of molecules under mild, aqueous conditions.
By incorporating unnatural amino acids bearing bioorthogonal functional groups (e.g., azides or alkynes) into peptides, researchers can precisely control the site of conjugation. This enables the creation of well-defined bioconjugates with specific architectures and functionalities. For example, peptides can be conjugated to antibodies to create antibody-drug conjugates (ADCs) for targeted cancer therapy, or they can be attached to imaging agents for diagnostic applications.
The development of new bioorthogonal reactions and the expansion of the genetic code to incorporate a wider range of unnatural amino acids will continue to drive innovation in this field, opening up new possibilities for the creation of sophisticated biomaterials and therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
